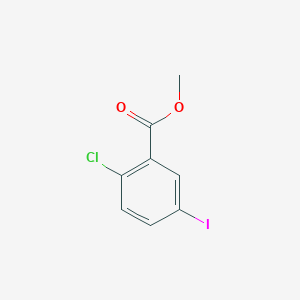

Methyl 2-chloro-5-iodobenzoate

Description

The exact mass of the compound Methyl 2-chloro-5-iodobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloro-5-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYOOCTSGXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653155 | |

| Record name | Methyl 2-chloro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620621-48-9 | |

| Record name | Benzoic acid, 2-chloro-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620621-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-chloro-5-iodobenzoate chemical properties

An In-depth Technical Guide to Methyl 2-chloro-5-iodobenzoate: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of Methyl 2-chloro-5-iodobenzoate. The content herein is structured to provide not just data, but also field-proven insights into the causality behind its chemical behavior and utility in complex organic synthesis.

Introduction: A Versatile Halogenated Building Block

Methyl 2-chloro-5-iodobenzoate is a polysubstituted aromatic ester that has emerged as a critical intermediate in the synthesis of high-value organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a methyl ester, a chlorine atom, and an iodine atom. The specific ortho-chloro and para-iodo substitution pattern relative to the ester creates a unique electronic and steric environment, bestowing upon the molecule a versatile reactivity profile. This versatility is particularly exploited in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including modern anti-diabetic drugs, and in material science for the development of novel organic electronic materials.[1][2][3][4] Understanding the distinct properties of this compound is paramount for its effective and strategic implementation in multi-step synthetic campaigns.

Chemical Identity and Physicochemical Properties

Precise identification and knowledge of physical constants are the foundation of reproducible chemical synthesis.

Identifiers

Physicochemical Data

The physical properties of Methyl 2-chloro-5-iodobenzoate dictate its handling, storage, and reaction conditions. The compound is typically a solid at room temperature, appearing as a gold to light tan crystalline powder.[7][8][9]

| Property | Value | Source(s) |

| Appearance | Gold to light tan crystalline powder | [7][8] |

| Boiling Point | 315.0 °C at 760 mmHg | [1][6][8] |

| Density | 1.837 g/cm³ | [1][6][8] |

| Flash Point | 144.3 °C | [6] |

| Refractive Index | 1.608 | [6] |

| Storage Temperature | 2-8°C, protect from light | [7][10] |

Synthesis Pathway and Core Reactivity

The utility of Methyl 2-chloro-5-iodobenzoate stems from its synthetic accessibility and the differential reactivity of its halogen substituents.

Typical Synthesis Route

A common and scalable synthesis route involves a multi-step sequence starting from the inexpensive and readily available methyl anthranilate.[11][12] The causality behind this choice is the ability to use established, high-yielding reactions to introduce the required functionalities in a controlled manner.

-

Iodination: Methyl 2-aminobenzoate is first subjected to an iodination reaction, typically using potassium iodide and potassium iodate in the presence of an acid, to install the iodine atom at the 5-position, yielding 2-amino-5-iodo-benzoic acid methyl ester.[11][12]

-

Sandmeyer Reaction: The amino group of the resulting intermediate is then converted to a diazonium salt, which is subsequently displaced by a chlorine atom in a classic Sandmeyer reaction. This step introduces the 2-chloro substituent to afford the final product, Methyl 2-chloro-5-iodobenzoate.[11][12]

The diagram below outlines this logical workflow.

Caption: Synthetic pathway for Methyl 2-chloro-5-iodobenzoate.

Core Reactivity: The Power of Differential Halogen Reactivity

The primary value of Methyl 2-chloro-5-iodobenzoate in drug development lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodine atom a much more facile leaving group in palladium-catalyzed cross-coupling reactions.[3][4]

This differential reactivity is a powerful tool for medicinal chemists, enabling selective and sequential functionalization of the aromatic ring. A typical strategy involves:

-

First Coupling: Performing a Suzuki, Sonogashira, Heck, or similar cross-coupling reaction at the C-I position, which reacts selectively under milder conditions.[3][4]

-

Second Coupling: Utilizing more forcing reaction conditions to subsequently perform a second coupling at the less reactive C-Cl position.

This stepwise approach allows for the controlled and efficient construction of complex molecular architectures, a necessity in modern drug discovery.[2][4] The ester group, while generally stable to these conditions, can also be hydrolyzed to the corresponding carboxylic acid post-coupling to provide another handle for further derivatization.

Spectroscopic Characterization Protocols

Accurate structural confirmation is non-negotiable. The following are standard protocols for acquiring spectroscopic data for a compound like Methyl 2-chloro-5-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the substituted ring, with splitting patterns dictated by their coupling constants.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expect signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Methodology:

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion into an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition: For EI, set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range from 50 to 500 amu.

-

Data Analysis: Identify the molecular ion peak (M⁺). For this compound, the expected monoisotopic mass is 295.91010 Da.[5] The presence of chlorine will result in a characteristic M+2 isotopic pattern with an approximate 3:1 ratio.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Look for characteristic absorption bands, most notably a strong C=O stretch for the ester group (typically ~1720-1740 cm⁻¹) and C-H stretches for the aromatic and methyl groups.

-

The diagram below illustrates a standard workflow for spectroscopic validation.

Caption: A logical workflow for spectroscopic analysis.

Safety, Handling, and Storage

Trustworthiness in the lab begins with safety. Methyl 2-chloro-5-iodobenzoate is classified with several hazards that necessitate careful handling.

GHS Hazard Classification

-

Skin Irritation (Category 2) [6]

-

Eye Irritation (Category 2) [6]

-

Specific target organ toxicity – single exposure (Category 3) [6]

-

Acute Toxicity, Oral (Potential Danger) [5]

Safe Handling Protocols

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][6][13]

-

Contact Avoidance: Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials.[6][7][10] Protect from light.[7][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

Methyl 2-chloro-5-iodobenzoate is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its capacity for selective, sequential cross-coupling reactions make it an invaluable building block for researchers in drug discovery and material science. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full synthetic potential.

References

-

Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

methyl 2-chloro-5-iodobenzoate - ChemBK. (2024-04-09). Retrieved January 7, 2026, from [Link]

-

Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (2025-12-28). Retrieved January 7, 2026, from [Link]

- A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.).

-

Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). Retrieved January 7, 2026, from [Link]

-

Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-CHLORO-5-IODOBENZOIC ACID METHYL ESTER CAS#: 620621-48-9 [amp.chemicalbook.com]

- 8. 620621-48-9 CAS MSDS (2-CHLORO-5-IODOBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Benzoic acid, 2-chloro-5-iodo-, methyl ester [cymitquimica.com]

- 10. 620621-48-9|Methyl 2-chloro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 11. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 12. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. fishersci.com [fishersci.com]

Methyl 2-chloro-5-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 620621-48-9

Introduction

Methyl 2-chloro-5-iodobenzoate is a halogenated aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic substitution pattern, featuring a reactive iodine atom, a chlorine atom, and a methyl ester group on a benzene ring, renders it a versatile building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules. The careful arrangement of its functional groups allows for selective and sequential transformations, making it an invaluable tool in the synthesis of high-value compounds, including pharmaceuticals and materials for organic electronics.[1][2]

Physicochemical Properties

The physical and chemical properties of Methyl 2-chloro-5-iodobenzoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 620621-48-9 | [3] |

| Molecular Formula | C₈H₆ClIO₂ | [3][4][5] |

| Molecular Weight | 296.49 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Boiling Point | 315.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.837 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 144.3 °C (Predicted) | [3] |

| Refractive Index | 1.608 (Predicted) | [3] |

| InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | [4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)Cl | [4] |

Synthesis of Methyl 2-chloro-5-iodobenzoate

The synthesis of Methyl 2-chloro-5-iodobenzoate is typically achieved through a two-step process: the synthesis of the precursor 2-chloro-5-iodobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-chloro-5-iodobenzoic acid

A common route to 2-chloro-5-iodobenzoic acid involves the iodination of 2-chlorobenzoic acid. An alternative and often high-yielding method starts from methyl anthranilate, proceeding through an iodination and a Sandmeyer reaction.[6][7]

Protocol: Synthesis of 2-chloro-5-iodobenzoic acid from Methyl Anthranilate [6][7]

-

Iodination: In a suitable reaction vessel, dissolve methyl anthranilate in a mixture of water and an organic solvent like dichloromethane. Add potassium iodide and potassium iodate. Slowly add glacial acetic acid to the mixture while maintaining the temperature below 45°C. After the addition is complete, heat the reaction mixture to around 55°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Intermediate: Cool the reaction mixture and add sodium sulfite to quench any remaining iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and distill off the solvent to obtain the crude 2-amino-5-iodobenzoic acid methyl ester.

-

Diazotization and Sandmeyer Reaction: The crude intermediate is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of cuprous chloride in hydrochloric acid to replace the diazonium group with a chlorine atom, yielding methyl 2-chloro-5-iodobenzoate.

-

Hydrolysis: The resulting methyl 2-chloro-5-iodobenzoate can be hydrolyzed to 2-chloro-5-iodobenzoic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[6]

Part 2: Fischer Esterification of 2-chloro-5-iodobenzoic acid

The final step is the conversion of 2-chloro-5-iodobenzoic acid to its methyl ester via Fischer esterification.

Protocol: Synthesis of Methyl 2-chloro-5-iodobenzoate [8][9][10][11]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 2-chloro-5-iodobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chloro-5-iodobenzoate. The product can be further purified by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

Methyl 2-chloro-5-iodobenzoate is a highly valuable building block due to its differentiated reactivity of the two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

Key Intermediate in SGLT2 Inhibitors

This compound is a crucial intermediate in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood sugar levels. A prominent example is the synthesis of Dapagliflozin, where Methyl 2-chloro-5-iodobenzoate is a key starting material for constructing the diarylmethane core of the drug.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group makes Methyl 2-chloro-5-iodobenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[12][13][14][15] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][16]

-

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19][20][21] It is a powerful method for the synthesis of arylalkynes, which are important structures in natural products, pharmaceuticals, and materials science.[17] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[18][21]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.[22][23][24][25][26] This transformation is of great importance in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many drug molecules. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[22][23][26]

Quality Control and Scientific Integrity

The purity and quality of Methyl 2-chloro-5-iodobenzoate are paramount, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A robust quality control system is essential to ensure the reliability and reproducibility of synthetic processes.

-

Purity Assessment: The purity of Methyl 2-chloro-5-iodobenzoate is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can effectively separate the desired product from starting materials, by-products, and other impurities.

-

Structural Confirmation: The identity and structure of the compound are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy can confirm the presence of key functional groups. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

-

Self-Validating Protocols: The described synthetic protocols are designed to be self-validating. The progress of the reactions can be monitored by TLC, and the purity of the final product can be readily assessed by standard analytical techniques. The distinct physical properties of the product, such as its melting point, can also serve as an indicator of purity.

Safety and Handling

Methyl 2-chloro-5-iodobenzoate is an irritant and should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Methyl 2-chloro-5-iodobenzoate is a strategically important and versatile chemical intermediate with significant applications in drug discovery and materials science. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and selective synthesis of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its value to the scientific community. A thorough understanding of its chemistry, coupled with stringent quality control and safe handling practices, will continue to facilitate innovation in various fields of chemical research and development.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

methyl 2-chloro-5-iodobenzoate. ChemBK. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

- A synthetic method of 2-chloro-5-iodobenzoic acid.

-

Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]

-

Preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

-

Fischer Esterification Procedure. Macalester College. [Link]

-

The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Sonogashira Coupling. University of Wisconsin–Madison. [Link]

-

Sonogashira coupling. In: Wikipedia. [Link]

-

Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Methyl 2-chlorobenzoate. PubChem. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Methyl 2-chloro-5-iodobenzoate (C8H6ClIO2). PubChemLite. [Link]

-

Methyl 2-chloro-5-iodobenzoate. PubChem. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]

-

Methyl 2-Chloro-5-iodobenzoate. CRO SPLENDID LAB. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

-

Methyl 5-chloro-2-iodobenzoate. AOBChem. [Link]

-

Methyl 3-chloro-5-iodobenzoate. PubChem. [Link]

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. [Link]

-

Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. MDPI. [Link]

-

Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-chloro-5-iodo-, methyl ester [cymitquimica.com]

- 6. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. studylib.net [studylib.net]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gold-chemistry.org [gold-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. chem.libretexts.org [chem.libretexts.org]

Methyl 2-chloro-5-iodobenzoate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-5-iodobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of methyl 2-chloro-5-iodobenzoate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting, focusing on the strategic integration of analytical techniques to build a self-validating case for the molecule's identity and purity. We will explore the causality behind experimental choices, ensuring that each step logically informs the next, culminating in a definitive structural assignment.

Introduction and Strategic Overview

Methyl 2-chloro-5-iodobenzoate, with the molecular formula C₈H₆ClIO₂, is a key halogenated aromatic intermediate.[1][2][3] Its utility in the synthesis of pharmaceuticals and agrochemicals stems from the distinct reactivity of its substituent groups, which can be selectively targeted in subsequent chemical transformations.[4][5] Given its role as a foundational building block, absolute certainty of its structure—particularly the precise regiochemistry of the halogen substituents—is paramount for ensuring the integrity of downstream products.

This guide will employ a synergistic approach, leveraging Mass Spectrometry (MS) for elemental composition, Infrared (IR) Spectroscopy for functional group identification, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to map the precise atomic connectivity.

Foundational Analysis: Physical Properties and Purity Assessment

Before undertaking advanced spectroscopic analysis, a foundational assessment of the sample's physical properties and purity is essential. Methyl 2-chloro-5-iodobenzoate is typically a solid at room temperature.[3]

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare a gradient system of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Begin with a high concentration of solvent A, gradually increasing the proportion of solvent B over a 10-15 minute run time. This ensures the elution of any impurities with differing polarities.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

-

Injection & Detection: Inject 5-10 µL of the sample solution and monitor the eluent using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

-

Analysis: A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities that could complicate subsequent spectroscopic analysis.

Mass Spectrometry: Defining the Elemental Blueprint

Mass spectrometry serves as the first line of spectroscopic inquiry. Its primary role is to confirm the molecular weight and elemental formula, providing a crucial check against the expected structure. For halogenated compounds, the isotopic distribution is a powerful confirmatory tool.

Causality of Technique: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques to provide an exact mass measurement. This level of precision is necessary to distinguish between isobaric formulas and to confidently calculate the elemental composition.

Expected Data & Interpretation

The molecular formula C₈H₆ClIO₂ yields a monoisotopic mass of 295.9101 Da .[2] The most revealing feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of two peaks will be observed:

-

[M]⁺: The peak corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: A peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the molecule containing ³⁷Cl.

The presence of iodine is confirmed by its monoisotopic nature (¹²⁷I), which does not contribute additional complexity to the isotopic pattern but is accounted for in the total mass.

Table 1: Predicted HRMS Data for C₈H₆ClIO₂

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Rationale |

| [M(³⁵Cl)]⁺ | C₈H₆³⁵ClIO₂ | 295.9101 | Molecular ion with the most abundant chlorine isotope. |

| [M(³⁷Cl)]⁺ | C₈H₆³⁷ClIO₂ | 297.9072 | Isotopic peak for the heavier chlorine isotope. |

| [M-OCH₃]⁺ | C₇H₃ClIO | 264.8917 | Loss of the methoxy radical from the ester. |

| [M-COOCH₃]⁺ | C₇H₃ClI | 235.8995 | Loss of the entire methyl carboxylate group. |

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the time-of-flight (TOF) analyzer using a known standard. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Use the instrument software to calculate the elemental composition from the measured exact mass of the molecular ion. Verify the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Diagram 1: Mass Spectrometry Workflow

Caption: Workflow for MS-based formula confirmation.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For methyl 2-chloro-5-iodobenzoate, the most characteristic signals will arise from the ester and the aromatic ring.

Causality of Technique: This technique is employed as a rapid screening tool. The presence or absence of a strong carbonyl absorption, for instance, immediately validates or refutes the proposed ester functionality.

Expected Data & Interpretation

The IR spectrum will be dominated by a few key absorptions that are diagnostic for the molecule's structure.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2955-3000 | C-H Stretch | Methyl (-CH₃) | Confirms the aliphatic portion of the ester.[6] |

| >3000 | C-H Stretch | Aromatic (Ar-H) | Indicates the presence of the benzene ring. |

| ~1730 | C=O Stretch | Ester | Strong, sharp, and highly diagnostic of the carbonyl group. [6] |

| ~1475, ~1600 | C=C Stretch | Aromatic Ring | Confirms the aromatic core. |

| ~1250 | C-O Stretch | Ester (Ar-O-C) | Diagnostic for the ester linkage.[6] |

| ~700-800 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chloro substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform an automatic baseline correction and peak picking. Compare the resulting spectrum with the expected values.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the atomic framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For methyl 2-chloro-5-iodobenzoate, we expect signals corresponding to the methyl group and the three aromatic protons.

Expected Data & Interpretation

-

Methyl Protons (-OCH₃): A sharp singlet, integrating to 3H, is expected around 3.9 ppm .[7] Its singlet nature indicates no adjacent protons.

-

Aromatic Protons (3H total): The substitution pattern (1,2,4-trisubstituted) will give rise to a distinct set of coupled signals.

-

H6: This proton is ortho to the iodine and meta to the ester. It is expected to be a doublet with a small meta-coupling constant (J ≈ 2.5 Hz). Due to the deshielding effect of the adjacent iodine, it will be the most downfield aromatic proton.

-

H4: This proton is ortho to the iodine and meta to the chlorine. It will appear as a doublet of doublets, coupled to both H3 (ortho coupling, J ≈ 8.5 Hz) and H6 (meta coupling, J ≈ 2.5 Hz).

-

H3: This proton is ortho to the ester and meta to the iodine. It will be a doublet with a large ortho-coupling constant (J ≈ 8.5 Hz) from its coupling to H4.

-

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments. For this molecule, all 8 carbons are chemically distinct and should produce 8 separate signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |

| -COOCH₃ | — | ~165 | Carbonyl carbon, highly deshielded.[8] |

| C1 | — | ~132 | Aromatic carbon attached to the ester. |

| C2 | — | ~135 | Aromatic carbon attached to chlorine (ipso-carbon). |

| C3 | ~7.4 (d, J≈8.5 Hz) | ~130 | Shielded relative to other aromatic CH. |

| C4 | ~7.8 (dd, J≈8.5, 2.5 Hz) | ~140 | Deshielded by para-chloro and ortho-iodo groups. |

| C5 | — | ~94 | Aromatic carbon attached to iodine; strong shielding ipso-effect. |

| C6 | ~8.1 (d, J≈2.5 Hz) | ~142 | Deshielded by ortho-iodo and para-ester groups. |

| -OCH₃ | ~3.9 (s) | ~53 | Typical value for an ester methoxy group.[9] |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR reveals how they connect.

-

COSY (Correlation Spectroscopy): This experiment validates proton-proton coupling. A cross-peak will be observed between the signals for H3 and H4, confirming their ortho relationship. A weaker cross-peak between H4 and H6 will confirm their meta relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H signals at ~7.4, ~7.8, and ~8.1 ppm to their corresponding ¹³C signals for C3, C4, and C6, and the methyl proton signal at ~3.9 ppm to the methoxy carbon at ~53 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that lock in the regiochemistry are:

-

The methyl protons (~3.9 ppm) will show a strong correlation to the carbonyl carbon (~165 ppm) .

-

H3 (~7.4 ppm) will show correlations to the ipso-carbons C1 and C5 .

-

H6 (~8.1 ppm) will show correlations to the ipso-carbons C2 and the carbon C4 . This correlation is critical for placing the chloro and iodo groups correctly.

-

Diagram 2: Key HMBC Correlations

Caption: Key 2- and 3-bond correlations in the HMBC spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

-

2D NMR Acquisition: Using the same sample, run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the spectral width and acquisition times as needed.

-

Data Processing: Process all spectra using appropriate window functions and perform baseline correction. Integrate ¹H signals and pick peaks for all spectra. Analyze the cross-peaks in the 2D spectra to build the connectivity map.

Safety and Handling

Methyl 2-chloro-5-iodobenzoate is an irritant and is toxic if swallowed.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

Conclusion

The unambiguous structure elucidation of methyl 2-chloro-5-iodobenzoate is achieved not by a single technique, but by the logical and systematic integration of multiple analytical methods. HRMS establishes the precise elemental formula. IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to meticulously map the atomic connectivity, irrefutably confirming the 2-chloro-5-iodo substitution pattern. This self-validating workflow ensures the highest degree of confidence in the material's identity, a critical requirement for its application in research and development.

References

-

methyl 2-chloro-5-iodobenzoate - ChemBK. (2024). ChemBK. Available at: [Link]

-

Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (2020). Molecules. Available at: [Link]

- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.). Google Patents.

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.). Google Patents.

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI. (2022). Molbank. Available at: [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (2016). RSC Advances. Available at: [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. (2012). Chemical Communications. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-chloro-5-iodo-, methyl ester [cymitquimica.com]

- 4. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 2-chloro-5-iodobenzoate: A Technical Overview

Affiliation: Gemini Advanced Molecular Analytics Division

Abstract

Methyl 2-chloro-5-iodobenzoate, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin, requires precise structural confirmation and purity assessment.[1][2][3][4][5] This technical guide outlines the expected spectroscopic data for this compound based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While a comprehensive set of experimentally-derived spectra for this specific compound (CAS No. 620621-48-9) is not publicly available in the referenced literature, this document will provide a detailed theoretical framework for its characterization, offering researchers and drug development professionals a robust guide for analysis and quality control.

Introduction

Methyl 2-chloro-5-iodobenzoate (C₈H₆ClIO₂) is a halogenated aromatic ester with a molecular weight of 296.49 g/mol .[6][7][8][9] Its structure, featuring a chlorinated and iodinated benzene ring with a methyl ester group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for verifying its identity, assessing purity, and ensuring the success of subsequent synthetic steps in pharmaceutical manufacturing. This guide will delve into the theoretical underpinnings of the spectroscopic techniques used to characterize this molecule and predict the key features of its NMR, IR, and MS spectra.

Molecular Structure and Key Features:

To facilitate the interpretation of spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments.

Figure 1. Chemical structure of Methyl 2-chloro-5-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 2-chloro-5-iodobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration |

| Aromatic-H | 7.5 - 8.0 | Multiplet | 3H |

| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

Rationale behind Predictions:

-

Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the influence of the electron-withdrawing chloro, iodo, and methyl ester groups. Their signals are expected to appear in the downfield region (7.5-8.0 ppm). The precise chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their positions relative to the substituents.

-

Methyl Protons: The three equivalent protons of the methyl ester group are shielded and will appear as a sharp singlet in the upfield region (3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

Expected Chemical Shift Ranges:

| Carbon Type | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-I) | 90 - 100 |

| Aromatic (C-H & C-COOCH₃) | 125 - 135 |

| Methyl (-OCH₃) | 50 - 55 |

Causality of Chemical Shifts:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded and will appear at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative chlorine atom will be downfield. Conversely, the carbon bonded to the less electronegative but large iodine atom will also experience a downfield shift, though the effect is more complex due to heavy atom effects. The remaining aromatic carbons will resonate in the typical aromatic region.

-

Methyl Carbon: The carbon of the methyl ester group is shielded and will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C-Cl | 700 - 800 | Strong |

| C-I | 500 - 600 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

Interpretation of Key Vibrations:

-

Ester Group: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-O stretching vibration will also be a strong, characteristic peak.

-

Halogen-Carbon Bonds: The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

-

Aromatic Ring: The presence of the benzene ring will be confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Molecular Ion and Fragmentation:

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 296, 298 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M - OCH₃]⁺ | 265, 267 | Loss of the methoxy radical. |

| [M - COOCH₃]⁺ | 237, 239 | Loss of the carbomethoxy group. |

| [C₇H₃ClI]⁺ | 237, 239 | Aromatic fragment. |

Fragmentation Pathway Rationale:

The fragmentation of methyl 2-chloro-5-iodobenzoate upon electron ionization is expected to proceed through several key pathways.

Figure 2. Predicted major fragmentation pathways for Methyl 2-chloro-5-iodobenzoate.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observable, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (296 g/mol for the isotopes ³⁵Cl and ¹²⁷I). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

-

Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to an acylium ion.

-

Loss of Carbomethoxy Group: Another likely fragmentation is the cleavage of the ester group, resulting in the loss of the carbomethoxy radical (•COOCH₃) to form a substituted phenyl cation.

Experimental Protocols

While actual experimental data is not provided in the search results, the following are generalized, best-practice protocols for obtaining the spectroscopic data discussed.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of methyl 2-chloro-5-iodobenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

5.2. IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

5.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Scan a mass range of approximately m/z 40-350 to detect the molecular ion and key fragments.

Conclusion

The structural elucidation of methyl 2-chloro-5-iodobenzoate relies on a multi-technique spectroscopic approach. While this guide provides a robust theoretical framework for the expected NMR, IR, and MS data, experimental verification is crucial for definitive characterization. The predicted data serves as a valuable reference for researchers in confirming the identity and purity of this important pharmaceutical intermediate. The provided methodologies represent standard practices in the field and are designed to yield high-quality, reproducible data for regulatory and research purposes.

References

-

PubChem. Methyl 2-chloro-5-iodobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Alachem Co., Ltd. methyl 2-chloro-5-iodo-benzoate. [Link]

-

Oakwood Chemical. Methyl-2-chloro-5-iodobenzoate. [Link]

-

Pharmaffiliates. methyl 2-chloro-5-iodobenzoate. [Link]

- Google Patents.

-

High Purity 4-(2-chloro-5-iodobenzyl)phenol: A Key Pharmaceutical Intermediate. [Link]

- Google Patents.

-

Pharmaffiliates. Empagliflozin-impurities. [Link]

-

Pharmaffiliates. (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6. [Link]

-

ChemBK. methyl 2-chloro-5-iodobenzoate. [Link]

Sources

- 1. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 2. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 3. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 6. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 620621-48-9 | methyl 2-chloro-5-iodo-benzoate - Alachem Co., Ltd. [alachem.co.jp]

- 8. CAS 620621-48-9 | 2623-M-01 | MDL MFCD07779253 | Methyl 2-chloro-5-iodobenzoate | SynQuest Laboratories [synquestlabs.com]

- 9. Benzoic acid, 2-chloro-5-iodo-, methyl ester [cymitquimica.com]

Introduction: Unpacking a Versatile Synthetic Building Block

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-5-iodobenzoate

Methyl 2-chloro-5-iodobenzoate (CAS No: 620621-48-9) is a polysubstituted aromatic ester that has emerged as a cornerstone intermediate in modern organic synthesis.[1][2] Its chemical structure, featuring a methyl ester, a chlorine atom, and an iodine atom on a benzene ring, provides a rich platform for selective and diverse chemical transformations.[3] This strategic arrangement of functional groups, each with a distinct reactivity profile, allows for the sequential and controlled construction of complex molecular architectures.

This guide provides an in-depth exploration of the reactivity of methyl 2-chloro-5-iodobenzoate, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecule's reactivity at its three primary sites: the highly reactive carbon-iodine bond, the more robust carbon-chlorine bond, and the versatile methyl ester group. The focus is not merely on procedural steps but on the underlying principles that govern experimental choices, enabling rational design and optimization of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The Epicenter of Reactivity: The Carbon-Iodine Bond in Cross-Coupling

The carbon-iodine bond is the most labile and synthetically valuable site on the molecule. Its lower bond dissociation energy compared to the C-Cl bond makes it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility, allowing for selective functionalization at the 5-position while leaving the 2-position's chlorine atom intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[2][6] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond of methyl 2-chloro-5-iodobenzoate to a Pd(0) complex. The subsequent transmetalation step, where the organic group from the activated boronic acid is transferred to the palladium center, is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | >90 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 8 | >90 |

Note: Data is representative and compiled from typical Suzuki protocols. Specific yields are substrate-dependent.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-chloro-5-iodobenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuation and Backfilling: Seal the flask and purge by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Degassing is achieved by bubbling argon through the solvent for 15-20 minutes prior to addition.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

-

Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 5-aryl-2-chlorobenzoate derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking the aryl iodide to a terminal alkyne.[8] This reaction is indispensable for creating conjugated systems used in organic electronics and as precursors for more complex heterocyclic structures.[9][10]

Mechanistic Rationale: This reaction uniquely involves two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The amine base (e.g., triethylamine) serves both as a base to deprotonate the alkyne and as a solvent.[8]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere Setup: In a Schlenk tube, combine methyl 2-chloro-5-iodobenzoate (1.0 mmol, 1.0 equiv), copper(I) iodide (0.03 mmol, 3 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%).

-

Evacuation and Backfilling: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF/triethylamine. Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates consumption of the starting material. Causality: The use of copper(I) iodide as a co-catalyst significantly accelerates the reaction, allowing for milder conditions compared to copper-free variants.[11]

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 5-alkynyl-2-chlorobenzoate.[12]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[13][14] It allows for the coupling of the aryl iodide with a primary or secondary amine.[15]

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl iodide to Pd(0). The amine then coordinates to the palladium complex, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) facilitates deprotonation to form a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[16] The choice of a sterically hindered phosphine ligand is crucial for promoting the reductive elimination step.[17]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 100-110 | 12-24 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 8-16 |

| 3 | [Pd(IPr)(μ-Cl)Cl]₂ (1) | - | NaOt-Bu | THF | 80 | 6-12 |

Note: Yields are generally high (>80%) but depend heavily on the amine coupling partner.[18]

Reactivity of the Carbon-Chlorine Bond: SNAr

While the C-I bond dominates the cross-coupling chemistry, the C-Cl bond at the 2-position is not inert. It can undergo nucleophilic aromatic substitution (SNAr), particularly when strong nucleophiles are used under forcing conditions.[19] The reaction is facilitated by the presence of electron-withdrawing groups (ortho and para to the leaving group) that stabilize the negatively charged intermediate.[20][21] In this molecule, the ester group (ortho) and the iodo group (meta) contribute to the electrophilicity of the ring.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[21] The negative charge is delocalized onto the electron-withdrawing ester group. In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.[19]

Caption: Workflow for the SNAr addition-elimination mechanism.

Transformations of the Methyl Ester Group

The methyl ester at the 1-position offers a handle for further synthetic modifications, primarily through hydrolysis or reduction.

Ester Hydrolysis

The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. This is typically achieved under basic conditions (saponification) followed by an acidic work-up.[22] This conversion is often a necessary step in a larger synthetic sequence, for example, to enable subsequent amide coupling reactions.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve methyl 2-chloro-5-iodobenzoate (1.0 equiv) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equiv) and heat the mixture to reflux for several hours.[23]

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2.[24]

-

Isolation: Collect the precipitated 2-chloro-5-iodobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Conclusion

Methyl 2-chloro-5-iodobenzoate is a paradigm of modern synthetic intermediates, where distinct functional groups with orthogonal reactivity enable precise and programmed molecular construction. Its value lies in the predictable, selective reactivity of the C-I bond in a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen substituents. The C-Cl bond and the methyl ester group provide further opportunities for diversification. This guide has outlined the core reactivity profile, providing both the mechanistic rationale and validated protocols to empower scientists to leverage this versatile building block in their research and development endeavors.

References

-

methyl 2-chloro-5-iodobenzoate - ChemBK . ChemBK. [Link]

- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

-

The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Preparation method of 2-chloro-5-iodobenzoic acid . Eureka | Patsnap. [Link]

-

The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 2-chloro-5-iodobenzoate . PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . PMC - NIH. [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine . PubMed Central. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . ChemRxiv. [Link]

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative . MDPI. [Link]

-

Palladium-Catalyzed Reactions . MDPI. [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! . YouTube. [Link]

-

Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines . Bentham Science. [Link]

-

Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air . The Royal Society of Chemistry. [Link]

-

16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex . YouTube. [Link]

-

Methyl 2-chloro-5-iodobenzoate (C8H6ClIO2) . PubChemLite. [Link]

-

Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media . ResearchGate. [Link]

-

A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID . WIPO Patentscope. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanistic Action of Methyl 2-chloro-5-iodobenzoate in Organic Synthesis

Abstract

Methyl 2-chloro-5-iodobenzoate is a cornerstone reagent in modern synthetic chemistry, prized for its unique electronic and steric properties that enable highly selective and sequential molecular construction. This guide provides an in-depth exploration of the core mechanisms governing its reactivity. We will dissect the differential behavior of its halogenated sites, elucidate its role in cornerstone palladium-catalyzed cross-coupling reactions, and explore alternative pathways such as nucleophilic aromatic substitution. By grounding mechanistic theory in practical, field-proven protocols, this document serves as a comprehensive resource for professionals seeking to leverage this versatile building block in pharmaceutical discovery, materials science, and beyond.[1][2][3]

Molecular Architecture and Inherent Reactivity

The synthetic utility of methyl 2-chloro-5-iodobenzoate stems from the distinct roles of its three key functional groups: an iodine atom, a chlorine atom, and a methyl ester. The interplay between these groups dictates the molecule's reactivity, primarily its chemoselectivity in palladium-catalyzed reactions.

-

The Halogen Dance: C-I vs. C-Cl Reactivity: The significant difference in bond dissociation energy and polarizability between the carbon-iodine and carbon-chlorine bonds is the foundation of this reagent's selectivity. The C-I bond is considerably weaker and more readily cleaved than the C-Cl bond. This disparity allows for the preferential oxidative addition of a palladium(0) catalyst to the C-I bond under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.[1][4] This predictable site-selectivity is the molecule's most powerful feature.

-

Electronic Influence of the Methyl Ester: The methyl ester group at the C1 position acts as a moderate electron-withdrawing group (EWG). This electronic pull renders the aromatic ring electron-deficient, which influences the kinetics of the oxidative addition step in cross-coupling cycles. Furthermore, this electron deficiency, particularly at the ortho and para positions relative to the ester, activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) reactions under specific conditions.[5][6]

Palladium-Catalyzed Cross-Coupling Mechanisms

The selective reactivity of the C-I bond makes methyl 2-chloro-5-iodobenzoate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug development and materials science for their ability to form C-C, C-N, and C-O bonds with high precision.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. It is widely used for the synthesis of biaryl structures.[7]

Causality of Experimental Choices:

-

Catalyst: A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often used. The phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

-

Base: A base such as potassium carbonate (K₂CO₃) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is necessary for the transmetalation step to proceed efficiently.[8]

-